molecular formula C15H24O B13835796 4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol

4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol

Cat. No.: B13835796
M. Wt: 226.39 g/mol
InChI Key: KQABNOBNXAJBFQ-XERRXZQWSA-N
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Description

4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol is a synthetic organic compound characterized by the presence of a phenol group attached to a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol typically involves the alkylation of phenol with a suitable alkyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of the alkyl halide. The reaction is usually performed in an organic solvent like ethanol or acetone to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Nitro, bromo, and sulfonyl derivatives of the phenol.

Scientific Research Applications

4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in various non-covalent interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol can be compared with other similar compounds, such as:

    Phenol: The simplest phenolic compound, used as a disinfectant and in the production of plastics.

    4-tert-Butylphenol: A phenolic compound with a tert-butyl group, used in the production of resins and as an antioxidant.

    2,4-Di-tert-butylphenol: A phenolic compound with two tert-butyl groups, used as an antioxidant and stabilizer in various industrial applications.

The uniqueness of this compound lies in its specific alkyl substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C15H24O

Molecular Weight

226.39 g/mol

IUPAC Name

4-[1,1,1-trideuterio-4-methyl-2-(trideuteriomethyl)heptan-3-yl]phenol

InChI

InChI=1S/C15H24O/c1-5-6-12(4)15(11(2)3)13-7-9-14(16)10-8-13/h7-12,15-16H,5-6H2,1-4H3/i2D3,3D3

InChI Key

KQABNOBNXAJBFQ-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(C1=CC=C(C=C1)O)C(C)CCC)C([2H])([2H])[2H]

Canonical SMILES

CCCC(C)C(C1=CC=C(C=C1)O)C(C)C

Origin of Product

United States

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